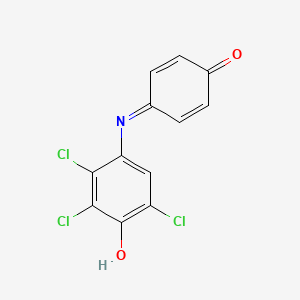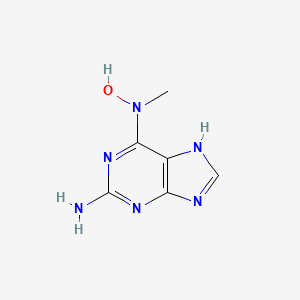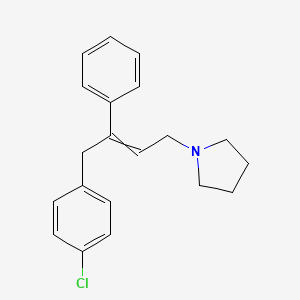
ピロブタミン
説明
Synthesis Analysis
The synthesis of compounds related to "1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine" involves multiple steps, including reactions with pyrrolidine and chlorophenyl moieties. For instance, one synthesis route involves the use of 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene as starting materials in a series of reactions to create polyimides derived from similar pyrrolidine structures (Huang et al., 2017). These methodologies showcase the complexity and versatility in synthesizing compounds featuring pyrrolidine rings and chlorophenyl groups.
Molecular Structure Analysis
The molecular structure of compounds related to "1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine" has been characterized using techniques such as NMR, FT-IR, and mass spectrometry. These compounds exhibit significant structural features, including pyrrolidine rings and chlorophenyl groups, contributing to their unique physical and chemical properties (Huang et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives demonstrate the reactivity of the pyrrolidine moiety under various conditions. For example, the interaction of pyrrolidine with aryl isothiocyanates showcases the compound's reactivity, leading to products with distinct properties, indicative of the versatility and chemical reactivity of the pyrrolidine ring within such molecules (Tsuge & Inaba, 1973).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and hydrophobicity, of polymers derived from related compounds have been extensively studied. These polymers demonstrate good solubility in organic solvents, high thermal stability with glass transition temperatures exceeding 316 °C, and excellent hydrophobicity, which are attributed to the structural elements of the pyrrolidine and chlorophenyl moieties (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties of related compounds are significantly influenced by their molecular structure. The presence of pyrrolidine and chlorophenyl groups impacts the electronic, optical, and reactivity characteristics of these molecules. For instance, the analysis of enamine reactions reveals insights into the chemical behavior of compounds containing the pyrrolidine unit, demonstrating their potential for forming diverse chemical structures and the implications for their chemical properties (Tsuge & Inaba, 1973).
科学的研究の応用
抗ヒスタミン薬および抗コリン作用
ピロブタミンは、抗ヒスタミン薬および抗コリン作用の特性で知られています 。ヒスタミン受容体を遮断することでアレルギー反応の治療に用いられてきました。また、ムスカリン受容体におけるアセチルコリンを阻害することで、筋肉のけいれんを軽減します。これらの二重作用により、鼻炎やじんま疹などの症状の管理に役立ちます。
薬理学的研究
薬理学では、ピロブタミンは、ドロキシドパ、エフェドリン、エピネフリンなどの他の薬剤と組み合わせて使用した場合に、治療効果を高める役割を果たすことが調査されています 。この相乗効果は、より良い患者転帰を得るための併用療法の設計において重要です。
生化学的研究
ピロブタミンは、窒素含有複素環式化合物との構造的関連性から、生化学研究に用いられています。 これらの化合物は、さまざまな生物学的プロセスにおいて重要な役割を果たしており、ピロブタミンは、このような相互作用を研究するためのモデル化合物として役立ちます .
臨床試験
現在、ピロブタミンが臨床試験で使用されているという直接的な記述はありませんが、その薬理学的特性は、抗ヒスタミン薬および抗コリン作用に関連する症状の治療を目的とした将来の研究の候補となる可能性があります .
産業用途
ピロブタミンは、市場調査の対象となっており、産業用途における可能性を示しています。 化合物の市場状況、製造業者、販売業者、価格などが分析され、製薬業界におけるその役割が理解されています .
環境への影響
ピロブタミンが環境に与える具体的な影響は詳しく述べられていませんが、製薬品の環境フットプリントに対する懸念は高まっています。 化学化合物として、ピロブタミンを製造および廃棄する際には、潜在的な環境への悪影響を最小限に抑えるために、責任ある方法を採用することが重要です .
Safety and Hazards
作用機序
Target of Action
Pyrrobutamine is a potent H1-antihistamine . H1-antihistamines interfere with the agonist action of histamine at the H1 receptor .
Mode of Action
As an h1-antihistamine, it likely works by blocking the action of histamine, a substance in the body that causes allergic symptoms .
Biochemical Pathways
Pyrrobutamine is involved in the pyrrobutamine H1-antihistamine action pathway . This pathway is associated with the attenuation of the inflammatory process in order to treat conditions such as allergic rhinitis, allergic conjunctivitis, and urticaria .
Result of Action
The result of Pyrrobutamine’s action is the attenuation of the inflammatory process, which helps to treat conditions such as allergic rhinitis, allergic conjunctivitis, and urticaria .
Action Environment
Like other drugs, its action and efficacy could potentially be influenced by a variety of factors, including the patient’s overall health, age, diet, and the presence of other medications .
生化学分析
Biochemical Properties
1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially leading to different biological profiles depending on the spatial orientation of its substituents . This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for its biotransformation and subsequent metabolic effects . Additionally, it can bind to specific receptors, influencing signal transduction pathways and modulating cellular responses.
Cellular Effects
1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors and ion channels . This compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, it affects cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can act as an enzyme inhibitor or activator, depending on the nature of the interaction and the target enzyme. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine can change over time due to its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity. These temporal effects are important considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes beyond a certain dosage level. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic settings.
Metabolic Pathways
1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Additionally, interactions with cofactors and other metabolic enzymes can modulate the compound’s metabolic flux and metabolite levels, contributing to its diverse biological effects.
Transport and Distribution
The transport and distribution of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Binding to plasma proteins can affect its distribution in the bloodstream and its availability to target tissues. The compound’s transport and distribution properties are critical for understanding its pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
1-[4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22/h1-3,6-12H,4-5,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYYVNNRTDZKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
135-31-9 (phosphate[1:2] salt), 93777-57-2 (naphthalene disulfonate salt/solvate) | |
| Record name | Pyrrobutamine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023544 | |
| Record name | Pyrrobutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91-82-7 | |
| Record name | Pyrrobutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrobutamine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrobutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(4-chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRROBUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE6KP18S8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




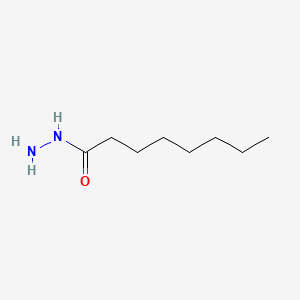
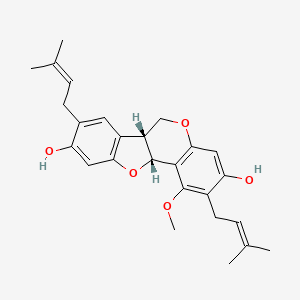

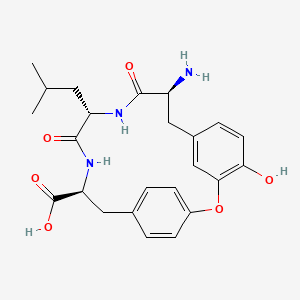
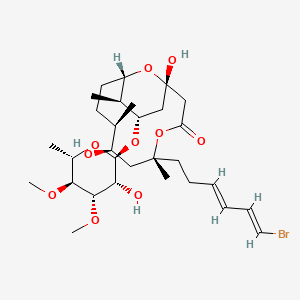
![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11,21-trimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1217095.png)


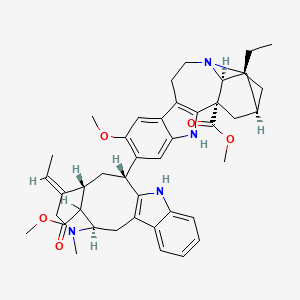
![N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B1217102.png)

